Molecular Descriptor Benchmarking Against A2B Chem Analog BB24480
The target compound (MW: 445.5 g/mol, XLogP3-AA: 5.3, Hydrogen Bond Donor Count: 0, Hydrogen Bond Acceptor Count: 6, Rotatable Bond Count: 5) presents a distinct drug-like property profile compared to the closely related analog 6-chloro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 922624-96-2). The substitution of the 4-methoxy group with a 6-chloro atom significantly alters the electronic distribution and lipophilicity of the scaffold, which can directly influence membrane permeability and target binding kinetics [1]. While this is a physicochemical differentiation, no comparative bioactivity data (e.g., IC50, Ki) are currently available for either compound to validate a functional advantage.
| Evidence Dimension | Physicochemical Profile (MW, XLogP3, HBA, HBD, Rotatable Bonds) |
|---|---|
| Target Compound Data | MW: 445.5 g/mol, XLogP3-AA: 5.3, HBD: 0, HBA: 6, Rot. Bonds: 5 |
| Comparator Or Baseline | 6-chloro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 922624-96-2); Exact properties not computed in this comparison, differing by Cl vs. OCH3 substitution. |
| Quantified Difference | Not calculable; substitution difference is qualitative (Cl vs. OCH3 at position 4/6). |
| Conditions | PubChem computed properties, 2025.09.15 release. |
Why This Matters
In the absence of biological data, these computed properties are the only verifiable differentiators, guiding the selection of a compound with a specific lipophilicity and hydrogen bonding capacity for physicochemical screening or as a synthetic intermediate.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 26843258. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/897477-70-2 (Accessed: 2026-04-30). View Source
